2-Chlorophenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJAAIZKRJJZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179194 | |
| Record name | (2-Chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-36-2 | |
| Record name | (2-Chlorophenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-Chlorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Chlorophenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4613 | |
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| Record name | (2-Chlorophenyl)acetic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50179194 | |
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| Record name | o-chlorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | O-CHLOROPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BF49L8BR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 2 Chlorophenylacetic Acid
Hydrolysis-Based Synthetic Routes
Acid Hydrolysis of Chlorinated Benzene (B151609) Acetonitrile Derivatives
A prevalent and industrially scalable method for producing 2-chlorophenylacetic acid is the acid hydrolysis of 2-chlorobenzyl cyanide (2-chlorobenzene acetonitrile). nbinno.comgoogle.com This process is noted for its efficiency and is a well-established route for industrial production. nbinno.com The reaction typically involves treating 2-chlorobenzyl cyanide with an aqueous solution of a strong acid, such as sulfuric acid, and heating the mixture. google.com
The concentration of the acid plays a crucial role in the reaction's efficiency. For instance, using sulfuric acid at a concentration of 70% or higher can lead to the oxidation of the nitrile or other side reactions, which can affect the color and purity of the final product. google.com Conversely, if the sulfuric acid concentration is below 60%, the reaction time is significantly prolonged, and the hydrolysis may be incomplete. google.com Research has shown that using a 40-60% aqueous sulfuric acid solution can yield a crude product with better color, often appearing nearly colorless. google.com
In a typical laboratory-scale synthesis, 98% sulfuric acid is mixed with water, and then 2-chlorobenzyl cyanide is slowly added. The mixture is heated, and after the reaction is complete, the product is isolated by cooling, crystallization, and filtration. google.com
Phase-Transfer Catalysis in Hydrolysis Reactions
Phase-transfer catalysis (PTC) is a valuable technique employed to enhance the rate and yield of hydrolysis reactions for producing carboxylic acids from nitriles. While direct literature on the use of PTC specifically for the hydrolysis of 2-chlorobenzyl cyanide to this compound is not abundant, the principles of PTC are widely applied in similar transformations. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) and polyethylene (B3416737) glycols, facilitate the transfer of reactants between immiscible phases (e.g., an organic phase containing the nitrile and an aqueous phase containing the hydrolysis agent). google.comgoogle.com This enhanced mixing overcomes the mass transfer limitations, leading to faster reaction rates. For example, in the synthesis of phenylacetic acids from acetophenones via thiomorpholides, the use of triethyl benzyl (B1604629) ammonium chloride (TEBA) as a phase-transfer catalyst dramatically reduces the reaction time. mdma.ch
Electrochemical Synthesis Approaches
Electrocarboxylation of α,α-Dichloroarylmethane Derivatives
Electrochemical methods offer an alternative route to this compound. One such method is the electrocarboxylation of α,α-dichloroarylmethane derivatives. mdpi.com This approach involves the reduction of a compound like 2-chloro-α,α-dichlorotoluene at a cathode in the presence of carbon dioxide. The process yields α-chloroarylacetic acid derivatives with high selectivity, although the yields may be modest. mdpi.comresearchgate.net
The proposed mechanism involves a two-electron reduction of the α,α-dichloroarylmethane derivative at the cathode to form an α-chloro anion. This anion then reacts with carbon dioxide to produce the corresponding α-chlorophenylacetic carboxylate. mdpi.com Simultaneously, a sacrificial anode, such as aluminum, is oxidized. mdpi.com While this method has been demonstrated for various α-chlorophenylacetic acid derivatives, it is a less common approach compared to traditional chemical synthesis. mdpi.com
| Starting Material | Product | Yield (%) | Reference |
| α,α-dichlorophenylmethane | α-chlorophenylacetic acid | 44 | researchgate.net |
| p-trifluoromethyl-α,α-dichlorotoluene | p-trifluoromethyl-α-chlorophenylacetic acid | 37 | researchgate.net |
| p-fluoro-α,α-dichlorotoluene | p-fluoro-α-chlorophenylacetic acid | 54 | researchgate.net |
| p-methyl-α,α-dichlorotoluene | p-methyl-α-chlorophenylacetic acid | 54 | researchgate.net |
Catalytic Synthesis Routes
Cobalt Nitrate (B79036)/Acetate (B1210297) Catalyzed Reactions
Catalytic methods involving transition metals have been explored for the synthesis of phenylacetic acids. Cobalt-catalyzed carbonylation of benzyl halides represents a significant route. In this process, a benzyl halide is reacted with carbon monoxide in the presence of a cobalt catalyst, such as dicobalt octacarbonyl (Co₂(CO)₈), often under phase-transfer conditions. researchgate.net This method allows for the synthesis of phenylacetic acid derivatives in high yields under mild conditions (e.g., 1 bar CO pressure and room temperature). researchgate.net
While specific examples detailing the use of cobalt nitrate or acetate for the direct synthesis of this compound are not prevalent in the provided search results, the broader application of cobalt catalysis in carbonylation reactions is well-documented. For instance, the hydroxycarbonylation of substituted benzyl chlorides and bromides using Co₂(CO)₈ and polyethylene glycols as phase-transfer catalysts in a two-phase system (organic solvent/20% aqueous NaOH) has been shown to be effective. researchgate.net
Another related catalytic application involves the use of a palladium catalyst. For example, the carboxylation of benzylic bromides can be achieved using palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) as a catalyst in the presence of carbon monoxide. ulb.ac.be This reaction proceeds smoothly to give the corresponding arylacetic acids in good to excellent yields. ulb.ac.be
| Catalyst System | Starting Material | Product | Yield (%) | Reference |
| Co₂(CO)₈ / Polyethylene glycol | Substituted benzyl halides | Substituted phenylacetic acids | up to 97.6 | researchgate.net |
| Pd(OH)₂/C / Tetrabutylammonium bromide | Benzylic bromides | Arylacetic acids | Good to Excellent | ulb.ac.be |
Purification and Isolation Methodologies
The isolation and purification of this compound from crude reaction mixtures are pivotal steps in its synthesis. The choice of method depends on the nature of the impurities present. Generally, a combination of techniques is employed to achieve the desired level of purity.
Recrystallization Techniques for Purity Enhancement
Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For this compound, the selection of an appropriate solvent is crucial for efficient purification. acs.org
A study on the solubility of this compound in twelve different pure solvents provides a foundation for selecting an ideal recrystallization solvent. acs.org The solubility was determined at temperatures ranging from 273.15 K to 318.15 K. The data indicates that the solubility of this compound increases with temperature in all tested solvents, which is a prerequisite for successful recrystallization. acs.org Based on solubility studies, water is often recommended for the recrystallization of crude this compound to obtain a pure product. acs.org
In a documented synthesis procedure, crude this compound is obtained after hydrolysis and extraction steps. orgsyn.org For instances where a very high purity is required, the acid can be recrystallized from hexane. orgsyn.org This process involves dissolving the acid in three volumes of the solvent, which upon cooling, yields material with a melting point of 78.5–79.5°C, achieving a recovery of 90–95%. orgsyn.org Another purification step involves treating the product with warm concentrated hydrochloric acid to remove small amounts of mandelic acid, an impurity that can form during synthesis. orgsyn.org
The solubility data across various solvents is presented below, highlighting the compound's affinity for different chemical environments.
Solubility of this compound in Various Solvents
| Solvent | Temperature (K) | Molar Fraction Solubility (x₁) |
|---|---|---|
| Toluene (B28343) | 283.15 | 0.0765 |
| 313.15 | 0.2241 | |
| Water | 283.15 | 0.0016 |
| 318.15 | 0.0042 | |
| Acetonitrile | 273.15 | 0.2084 |
| 313.15 | 0.4497 | |
| Ethyl Acetate | 273.15 | 0.2871 |
| 313.15 | 0.5489 | |
| n-Propanol | 273.15 | 0.2797 |
| 313.15 | 0.5287 | |
| Isopropanol | 273.15 | 0.2891 |
| 313.15 | 0.5489 | |
| Acetone | 273.15 | 0.4283 |
| 313.15 | 0.6133 |
Data sourced from a comprehensive study on the solid-liquid equilibrium of this compound. acs.org
Steam Stripping for Organic Impurity Elimination
Steam stripping is an effective method for removing volatile organic impurities from a less volatile product. This technique is particularly useful in the purification of this compound, especially when synthesized from the hydrolysis of the corresponding nitrile, o-chlorobenzyl cyanide. google.com
In a patented manufacturing process, after the hydrolysis of o-chlorobenzyl cyanide in a sulfuric acid solution, the resulting crude this compound contains unreacted nitrile and other organic byproducts. google.com To eliminate these impurities, steam is introduced into the reaction mass. google.com The process involves heating the mixture while passing steam through it, which volatilizes the organic impurities. This continues until the concentration of the residual nitrile component in the reaction mixture is reduced to a target level, typically between 0.05% and 0.2%. google.com This ensures the removal of volatile organic contaminants, yielding a purer acid upon subsequent cooling, crystallization, and drying. google.comsihaulichemicals.co.in
The effectiveness of steam stripping is contingent on the volatility of the impurities relative to the main product. For this compound, which has a boiling point of approximately 145°C at 5mm Hg, impurities like o-chlorobenzyl cyanide are sufficiently volatile to be removed by this method. google.comsihaulichemicals.co.in
Chemical Reactivity and Transformation Studies of 2 Chlorophenylacetic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety is a key site for transformations such as esterification and amidation, enabling the synthesis of diverse derivatives. cymitquimica.comstarskychemical.com
Esterification of 2-chlorophenylacetic acid can be achieved through various methods, including reactions with alcohols under acidic conditions or using specific reagents to facilitate the transformation. For instance, the reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl ester. nih.gov Another approach involves the use of trimethylsilyldiazomethane (B103560) in a toluene (B28343) and methanol solvent system, which provides the methyl ester in nearly quantitative yields. mdpi.com A one-pot procedure utilizing titanium tetrachloride (TiCl₄) has also been developed for the direct esterification of various carboxylic acids, including substituted phenylacetic acids, with different alcohols. mdpi.com This method involves the activation of the carboxylic acid by TiCl₄, followed by reaction with the alcohol. mdpi.com
Table 1: Selected Esterification Reactions of Phenylacetic Acid Derivatives This table presents data on esterification reactions of related phenylacetic acid compounds to illustrate common methodologies.
| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| α-Bromo(4-chlorophenyl) acetic acid | Methanol | H₂SO₄ | Reflux, 4 h | Methyl α-bromo(4-chlorophenyl)acetate | 90% | nih.gov |
| 2-Chloro-2-phenylacetic acid | Methanol | Trimethylsilyldiazomethane | Toluene/Methanol, 0°C to rt | Methyl 2-chloro-2-phenylacetate | ~98% | mdpi.com |
| Phenylacetic acid | 1-Propanol | TiCl₄ | Hexane, rt, 10 h | Propyl phenylacetate | 96% | mdpi.com |
Amidation of this compound is a common reaction for producing various amide derivatives, which are significant in medicinal chemistry. musechem.comsihaulichemicals.co.in This transformation is typically carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. The subsequent reaction of the acyl chloride with an amine in the presence of a base yields the corresponding amide. mdpi.com For example, this compound can be converted to its acid chloride using oxalyl chloride and a catalytic amount of DMF, and then reacted with benzylamine (B48309) to produce N-benzyl-2-chlorophenylacetamide. mdpi.com This two-step process has been reported to yield the final amide product in 59% yield. mdpi.com
Table 2: Example of Amidation of a Phenylacetic Acid Derivative This table illustrates a typical amidation reaction pathway for a related phenylacetic acid.
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Chloro-2-phenylacetic acid | 1. (COCl)₂, DMF 2. Benzylamine, Et₃N | 2-Chloro-N-benzyl-2-phenylacetamide | 59% | mdpi.com |
Aromatic Ring Reactivity and Substitution Investigations
The reactivity of the aromatic ring in this compound is influenced by the presence of both the electron-withdrawing chloro substituent and the acetic acid group. The chloro group deactivates the ring towards electrophilic aromatic substitution while directing incoming electrophiles to the ortho and para positions. However, the position of the chlorine atom at the ortho position relative to the acetic acid side chain presents steric challenges.
Friedel-Crafts acylation, a classic electrophilic aromatic substitution, has been performed on 2-(2-chlorophenyl)acetic acid derivatives using various Lewis acids like AlCl₃ or FeCl₃ under microwave heating to produce ketones. researchgate.net Conversely, the chlorine atom itself can be the site of nucleophilic aromatic substitution, although its reactivity is lower compared to bromo or iodo analogs. google.com This reaction is fundamental to certain synthetic pathways, such as the Ullmann condensation, where the chlorine atom is displaced by a nucleophile like an amine. google.com The challenge in these reactions is often overcoming the low reactivity of the C-Cl bond, which may require harsh conditions or specialized catalytic systems. google.com Research has also focused on selective chlorination at the α-carbon of the acetic acid moiety without competing electrophilic chlorination of the aromatic ring, highlighting the distinct reactivity sites within the molecule. rsc.org
Cascade Reactions and Heterocyclic Compound Synthesis
This compound serves as a key precursor in cascade reactions for the synthesis of complex heterocyclic structures, most notably the oxindole (B195798) scaffold.
A highly efficient method for constructing oxindole scaffolds involves a one-pot cascade reaction between this compound and various primary amines. rsc.orgrsc.org This process is catalyzed by copper powder and proceeds under solvent- and ligand-free conditions. rsc.org The reaction sequence involves an initial copper-catalyzed Ullmann-type amination, where the C-Cl bond is converted to a C-N bond, followed by an in-situ intramolecular cyclization via N-acylation to form the oxindole ring. rsc.orgrsc.org This protocol is effective for a range of aliphatic primary amines and even aqueous ammonia (B1221849), providing access to N-substituted and N-unsubstituted oxindoles. rsc.org Earlier methods also describe the cyclization of this compound to oxindole using aqueous ammonia in the presence of copper(I) chloride (CuCl). google.comgoogle.comgoogleapis.com
Table 3: Synthesis of 3-Unsubstituted Oxindoles from this compound and Amines Data from a study on copper powder-catalyzed cascade reactions. rsc.org
| Amine | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| Ethylamine | 100 | 16 | 1-Ethylindolin-2-one | 77 |
| n-Propylamine | 100 | 16 | 1-Propylindolin-2-one | 75 |
| n-Butylamine | 100 | 16 | 1-Butylindolin-2-one | 70 |
| Benzylamine | 100 | 24 | 1-Benzylindolin-2-one | 57 |
| Methylamine (aq) | 100 | 16 | 1-Methylindolin-2-one | 82 |
| Ammonia (aq) | 100 | 16 | Indolin-2-one | 80 |
The mechanism of the copper-catalyzed cascade reaction for oxindole synthesis is believed to be initiated by an acid-base reaction between this compound and the amine, forming an ammonium (B1175870) carboxylate salt. rsc.org This salt then interacts with the copper catalyst. A key feature of this transformation is the proposed ortho-chelating effect of the carboxyl group, which facilitates the activation of the otherwise unreactive C-Cl bond towards the Ullmann amination. rsc.orgrsc.org
A plausible mechanistic pathway involves the following steps rsc.org:
Formation of a cuprous carboxylate intermediate (II) from the initial ammonium carboxylate (I).
Intramolecular ligand exchange to form a coordinated species (III).
Oxidative addition of the C-Cl bond to the copper center, creating a Cu(III) intermediate (IV).
Ligand exchange with another amine molecule to form intermediate (V).
Reductive elimination to generate the o-aminoarylacetic acid derivative (VI) and regenerate a reactive Cu(I) species.
A final, rapid intramolecular cyclization (amidation) of the o-aminoarylacetic acid derivative to yield the stable oxindole product (3). rsc.org
This chelation-assisted strategy provides an efficient pathway for the cyclization, avoiding the need for pre-functionalized starting materials or harsh reaction conditions often required in other synthetic routes to oxindoles. rsc.orgrsc.org
Complexation and Coordination Chemistry Research
The carboxylate group of this compound readily participates in coordination to metal ions, leading to the formation of a diverse array of metal carboxylate complexes. Research in this area has focused on synthesizing these complexes and characterizing their structures and properties, particularly with transition metals like copper(II) and nickel(II).
Copper(II) Complexes:
This compound reacts with copper(II) salts, often in the presence of other ligands (co-ligands), to form various complexes. nih.govhec.gov.pk A common structural motif observed is the dinuclear paddlewheel structure, where two copper(II) ions are bridged by four carboxylate ligands. nih.govbohrium.com
For instance, heteroleptic Cu(II) carboxylates have been synthesized by reacting this compound and a substituted pyridine (B92270) (like 2-cyanopyridine) with a copper(II) source. nih.gov These reactions typically yield dinuclear complexes with a distorted square pyramidal geometry around each copper center. nih.govbohrium.com The general formula for such complexes can be represented as [Cu₂(OOCR)₄L₂], where R is the 2-chlorophenylacetyl group and L is a neutral co-ligand. hec.gov.pkbohrium.com
The synthesis of these complexes can be carried out in aqueous or common organic solvents like methanol and ethanol (B145695). hec.gov.pk The resulting complexes are often stable at room temperature. hec.gov.pk Single crystal X-ray diffraction studies have been instrumental in elucidating the precise molecular structures of these copper(II) complexes. nih.govbohrium.com For example, the crystal structure of a complex formed with this compound and 2-cyanopyridine (B140075) revealed a paddlewheel cage-type structure where two Cu(II) ions are bridged by four syn, syn-η¹:η¹:μ carboxylates. nih.gov
Interactive Data Table: Selected Bond Parameters for a Dinuclear Cu(II) Complex with 2-Chlorophenylacetate (B12814480) nih.gov
| Parameter | Value (Å or °) | Description |
| Cu-O (equatorial) | 1.962(1) - 1.975(1) | Bond lengths between copper and the equatorial oxygen atoms of the carboxylate bridges. |
| Cu-N (axial) | Elongated | The bond between copper and the axial nitrogen atom from the co-ligand is longer than the Cu-O bonds. |
| cisoid angles (O-Cu-O/N) | 84.13(6) - 97.33(6) | Angles between adjacent oxygen or nitrogen atoms in the coordination sphere, deviating from the ideal 90°. |
| transoid angles (O-Cu-O) | 169.28(6) - 171.22(5) | Angles between opposite oxygen atoms in the coordination sphere, deviating from the ideal 180°. |
Nickel(II) Complexes:
This compound also forms complexes with nickel(II). One notable example is a second-sphere coordination complex, Ni(en)₃₂, where 'en' is ethylenediamine. researchgate.net In this structure, the primary coordination sphere consists of a [Ni(en)₃]²⁺ cation with a distorted octahedral geometry. The 2-chlorophenylacetate anions are not directly bonded to the nickel ion but are held in the crystal lattice as counter-ions through electrostatic forces and non-covalent interactions like hydrogen bonding. researchgate.net
The synthesis of such a complex involves the reaction of a nickel(II) salt with ethylenediamine, followed by the introduction of 2-chlorophenylacetate. researchgate.net The resulting complex crystallizes in a triclinic system. researchgate.net
In other studies, the synthesis of Ni(II) complexes involves reacting a Ni(II) salt with a Schiff base ligand and a carboxylate, though specific examples solely with this compound are less detailed in the provided context. nanobioletters.com The general approach confirms that Ni(II) readily forms complexes with various organic ligands, including carboxylates. nanobioletters.comresearchgate.net
The carboxylate group of this compound is a versatile ligand that can adopt several coordination modes when binding to metal centers. nih.govwikipedia.org These modes can be identified and characterized using spectroscopic techniques, primarily Fourier-transform infrared (FT-IR) spectroscopy, supplemented by UV-Visible spectroscopy and confirmed by single-crystal X-ray diffraction. nih.govmdpi.com
Coordination Modes:
The most common coordination modes for carboxylate ligands like 2-chlorophenylacetate include:
Monodentate (κ¹): Only one of the two oxygen atoms of the carboxylate group binds to the metal center. wikipedia.orgcsbsju.edu
Bidentate Chelating (κ²): Both oxygen atoms of the same carboxylate group bind to the same metal center, forming a four-membered ring. wikipedia.orgcsbsju.edu
Bidentate Bridging (μ₂-η¹:η¹): Each oxygen atom of the carboxylate group binds to a different metal center, thus bridging the two metals. nih.govcsbsju.edu This is the characteristic mode in the paddlewheel structures of dinuclear copper(II) complexes. nih.govmdpi.com
Spectroscopic Elucidation:
FT-IR Spectroscopy: This is a powerful tool for determining the coordination mode of the carboxylate group. The key is to analyze the difference (Δν) between the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies of the COO⁻ group.
The broad band around 3400–3000 cm⁻¹ corresponding to the –OH group of the free carboxylic acid disappears upon complexation, indicating deprotonation of the acid to form the carboxylate ligand. nih.gov
Bridging Bidentate Mode: In dinuclear copper(II) complexes where the 2-chlorophenylacetate ligand acts as a bridging ligand, the FT-IR spectra show characteristic shifts in the carboxylate stretching frequencies. nih.govmdpi.combohrium.com For example, the bridging bidentate mode is confirmed by the positions of the asymmetric and symmetric COO⁻ stretches. mdpi.com
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion.
The free this compound ligand typically shows absorption bands in the UV region (around 266–277 nm) due to π-π* transitions within the aromatic system. nih.govmdpi.com
Upon complexation with a metal like Cu(II), these intra-ligand transitions may show a shift in wavelength. nih.govmdpi.com
More importantly, new absorption bands appear in the visible region, which are attributed to d-d transitions of the metal ion. The position and shape of these bands are indicative of the geometry of the coordination sphere. For instance, the distorted square pyramidal geometry in Cu(II) paddlewheel complexes gives rise to a characteristic broad d-d transition band. nih.gov
Single-Crystal X-ray Diffraction: This technique provides definitive proof of the coordination mode by precisely mapping the atomic positions and bond lengths within the crystal structure. It has been used to confirm the bridging bidentate coordination of 2-chlorophenylacetate in dinuclear copper(II) complexes and the distorted square pyramidal geometry around the copper centers. nih.govbohrium.com It also confirmed the second-sphere nature of the Ni(en)₃₂ complex, showing the absence of a direct Ni-O bond. researchgate.net
Interactive Data Table: Spectroscopic Data for a Representative Cu(II)-2-Chlorophenylacetate Complex nih.govmdpi.com
| Spectroscopic Technique | Feature | Interpretation |
| FT-IR | Disappearance of broad –OH band (3400–3000 cm⁻¹) | Deprotonation of the carboxylic acid. |
| FT-IR | Characteristic νₐsym(COO⁻) and νₛym(COO⁻) bands | Confirms the bridging bidentate coordination mode of the carboxylate ligand. |
| UV-Visible | Shift in ligand π-π* transitions (266–277 nm) | Coordination of the ligand to the metal center. |
| UV-Visible | Broad band in the visible region | d-d transition of the Cu(II) ion, indicative of a distorted square pyramidal geometry. |
Advanced Research Applications of 2 Chlorophenylacetic Acid and Its Derivatives
Pharmaceutical and Medicinal Chemistry Research
The utility of 2-chlorophenylacetic acid in pharmaceutical research is primarily attributed to its role as a key intermediate in the synthesis of more complex molecules. nbinno.cominnospk.com Its chemical properties allow for strategic modifications, making it an essential building block in the rational design of novel drugs. nbinno.com
Precursor in Drug Synthesis and Rational Drug Design
This compound's role as a precursor is fundamental in the synthesis of numerous pharmaceutical compounds. Its structure can be readily modified, providing a platform for developing new chemical entities with desired therapeutic properties.
This compound is a well-established precursor in the synthesis of several Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). One of the most prominent examples is its use in the production of diclofenac (B195802), a widely used NSAID for treating pain and inflammatory conditions. The synthesis of diclofenac involves the condensation of this compound with 2,6-dichloroaniline.
Research has also explored the synthesis of other NSAIDs and related compounds derived from chlorophenylacetic acid analogs. For instance, benoxaprofen, a compound with anti-inflammatory and antipyretic properties, is chemically described as 2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid. nih.gov Furthermore, studies on 4-allyloxy-3-chlorophenylacetic acid have demonstrated its potential as an analgesic, antipyretic, and anti-inflammatory agent. nih.govnih.gov
Table 1: NSAIDs and Related Compounds Derived from Chlorophenylacetic Acid Analogs
| Compound Name | Chemical Name | Therapeutic Class |
|---|---|---|
| Benoxaprofen | 2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid | NSAID |
| 4-allyloxy-3-chlorophenylacetic acid | 4-allyloxy-3-chlorophenylacetic acid | Analgesic, Antipyretic, Anti-inflammatory |
The development of new analgesic agents is a critical area of pharmaceutical research, and this compound derivatives have shown promise in this field. As mentioned previously, 4-allyloxy-3-chlorophenylacetic acid has been investigated for its analgesic properties. nih.govnih.gov The structural modifications of the phenylacetic acid backbone, including the introduction of a chloro-substituent, can significantly influence the analgesic efficacy of the resulting compounds.
While phenylacetic acid is a known precursor in the biosynthesis of penicillin G by Penicillium chrysogenum, the direct role of this compound in the synthesis of commercially available penicillin-based antibiotics is less documented. nih.gov However, research into synthetic and semi-synthetic penicillins often involves the modification of the side chain attached to the 6-aminopenicillanic acid nucleus. The use of derivatives of phenylacetic acid, including chlorinated variants, is a potential avenue for creating new penicillin analogues with altered properties, such as improved stability or a broader spectrum of activity. For example, (S)-α-amino-(2-chlorophenyl)acetic acid has been produced via the enantioselective hydrolysis of its N-phenylacetyl derivative using penicillin G acylase. researchgate.net
Derivatives of chlorophenylacetic acid have been a subject of interest in the search for novel anticancer agents. For example, 4-Chlorophenylacetic acid has been reported to possess anticancer properties and is considered a potential therapeutic agent for estrogen-sensitive breast cancer. scientificlabs.ie
In other research, a series of 2-phenazinamine derivatives were synthesized and evaluated for their anticancer activity. nih.gov Among these, 2-chloro-N-(phenazin-2-yl)benzamide, a compound structurally related to this compound, demonstrated a potent anticancer effect against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cancer cells. nih.gov This compound was found to have a comparable effect to cisplatin (B142131), a widely used chemotherapy drug, while showing low to no effect on non-cancerous cells. nih.gov
Table 2: Investigational Anticancer Agents Derived from Chlorophenylacetic Acid Analogs
| Compound | Target Cancer Cell Lines | Noted Effects |
|---|---|---|
| 4-Chlorophenylacetic acid | Estrogen-sensitive breast cancer | Potential therapeutic agent scientificlabs.ie |
| 2-chloro-N-(phenazin-2-yl)benzamide | K562, HepG2 | Potent anticancer effect, comparable to cisplatin nih.gov |
Opioid receptor antagonists are crucial for treating opioid overdose and dependence. nih.govwikipedia.org While the direct synthesis of mainstream opioid antagonists like naloxone (B1662785) and naltrexone (B1662487) from this compound is not a standard route, the core structure of phenylacetic acid and its derivatives can be utilized in the design of novel molecules that interact with opioid receptors. The synthesis of analogues of known opioid receptor antagonists may involve intermediates that are structurally related to this compound. Research in this area focuses on creating new chemical entities with improved pharmacological profiles, such as enhanced receptor selectivity or reduced side effects. The design of these novel antagonists often involves sophisticated chemical synthesis where various building blocks, potentially including chlorophenylacetic acid derivatives, are employed to achieve the desired molecular architecture.
Antidiabetic and Anti-Hyperlipidemic Effects of Derivatives (e.g., Schiff Bases)
Derivatives of this compound, particularly Schiff bases, have demonstrated notable potential in the management of diabetes and hyperlipidemia. Schiff bases, characterized by an azomethine group (-C=N-), serve as versatile pharmacophores in the design of various therapeutic agents. scielo.br Certain Schiff base derivatives have been investigated for their antidiabetic properties, showing promise in lowering blood glucose levels. scielo.br For instance, studies on dichloride substituted Schiff bases have indicated their potential to ameliorate diabetes-related complications. scielo.brusp.br The mechanism of action for these antidiabetic effects is often attributed to the inhibition of key carbohydrate-metabolizing enzymes.
Research has highlighted the efficacy of Schiff bases in inhibiting α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into glucose. nih.gov By impeding the action of these enzymes, the rate of glucose absorption into the bloodstream is slowed, thereby helping to manage postprandial hyperglycemia. The structural features of these Schiff bases, including the presence of chloro- and bromo-substituents, are believed to contribute to their enhanced antidiabetic activity. scielo.br
Therapeutic Potential in Neurodegenerative Diseases (e.g., Alzheimer's through Cholinesterase Inhibition)
Derivatives of this compound are also being explored for their therapeutic potential in neurodegenerative diseases like Alzheimer's. nih.govmdpi.com A key strategy in managing Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), which is crucial for cognitive functions such as memory and learning. nih.gov A decline in acetylcholine levels is a hallmark of Alzheimer's disease. nih.gov
By inhibiting AChE and BuChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission. nih.gov Several currently approved drugs for Alzheimer's disease function as cholinesterase inhibitors. nih.gov Research into novel derivatives, including those synthesized from a this compound scaffold, aims to develop more effective and selective inhibitors with potentially fewer side effects. The design of these compounds often involves creating structures that can interact with both the catalytic and peripheral anionic sites of the cholinesterase enzymes. nih.gov
Structure-Activity Relationship (SAR) Investigations of Chlorophenylacetic Acid Derivatives
The biological activity of chlorophenylacetic acid derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications influence the pharmacological effects of a compound. For derivatives of 2-phenylaminophenylacetic acid, a scaffold related to this compound, SAR investigations have revealed that variations in alkyl and halogen substituents can significantly impact their biological activity and toxicity profiles. researchgate.netnih.gov
These studies systematically alter different parts of the molecule, such as the position and nature of substituents on the phenyl rings, to observe the resulting changes in activity. For example, in the context of anti-inflammatory agents, the presence and position of methyl and halogen groups on the aniline (B41778) and phenylacetic acid rings are critical for determining the potency and selectivity of cyclooxygenase (COX) inhibition. researchgate.net Similarly, for cholinesterase inhibitors, SAR studies have shown that the nature of the substituents at various positions on the core structure dictates the inhibitory potency and selectivity towards AChE and BuChE. nih.gov These investigations provide valuable insights for the rational design of more potent and selective therapeutic agents.
Interactions with Biological Targets and Mechanistic Pathway Elucidation
Enzyme Inhibition Studies (e.g., α-Glucosidase, Aldose Reductase, Urease, Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of this compound have been the subject of extensive enzyme inhibition studies to elucidate their mechanisms of action.
α-Glucosidase and Aldose Reductase: Inhibition of α-glucosidase is a key strategy for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption. nih.govnih.gov Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol; its inhibition is targeted to prevent diabetic complications like retinopathy and neuropathy. nih.govnih.gov Certain derivatives have shown potent inhibitory activity against both enzymes. nih.govnih.gov
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens like Helicobacter pylori. Some halo-substituted ester/amide derivatives have demonstrated significant urease inhibitory activity, with kinetics studies indicating mixed-type inhibition. semanticscholar.org
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): As mentioned previously, inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. nih.gov Various derivatives of this compound are being investigated for their ability to inhibit both AChE and BuChE. nih.gov Some compounds exhibit dual inhibition, which may offer broader therapeutic benefits as the disease progresses and the relative importance of BuChE in acetylcholine hydrolysis increases. nih.gov
Table 1: Enzyme Inhibition by this compound Derivatives
| Enzyme | Therapeutic Target | Inhibition Mechanism |
|---|---|---|
| α-Glucosidase | Type 2 Diabetes | Delays carbohydrate digestion and glucose absorption. nih.govnih.gov |
| Aldose Reductase | Diabetic Complications | Prevents the conversion of glucose to sorbitol. nih.govnih.gov |
| Urease | Bacterial Infections | Inhibits urea hydrolysis. semanticscholar.org |
| Acetylcholinesterase | Alzheimer's Disease | Increases acetylcholine levels in the brain. nih.gov |
Deoxyribonucleic Acid (DNA) Binding Interactions and Intercalation Mechanisms
The interaction of small molecules with DNA is a fundamental area of research with implications for the development of anticancer and antimicrobial agents. nih.gov Intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, is a common binding mode. nih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.
Derivatives of this compound, particularly those with planar aromatic structures, have the potential to act as DNA intercalating agents. The binding of these compounds to DNA can be studied using various spectroscopic and biophysical techniques. Hypochromism and red shifts in UV-Vis absorption spectra upon addition of DNA are characteristic of intercalation. mdpi.com The strength and mode of DNA binding are influenced by the structure of the derivative, including the nature of its substituents.
Receptor Interactions (e.g., Vanilloid Receptors/TRPV1)
The transient receptor potential vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is an ion channel involved in the detection and transduction of noxious stimuli, including heat and pain. mdpi.com It is a significant target for the development of analgesic drugs. While direct interactions of this compound with TRPV1 are not extensively documented, the broader class of vanilloid compounds, which share structural similarities, are well-known agonists of this receptor. nih.gov
Activation of TRPV1 by agonists like capsaicin leads to an influx of calcium ions, resulting in the sensation of pain. nih.gov However, prolonged activation can lead to desensitization of the receptor, which is the basis for the analgesic effects of topical capsaicin. nih.gov The study of how different structural modifications affect the interaction with TRPV1 is crucial for designing novel agonists and antagonists with therapeutic potential.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetylcholine |
| Acarbose |
| Capsaicin |
| Donepezil |
| Galantamine |
| Rivastigmine |
| Sorbitol |
Agrochemical Research and Development
This compound (2-CPAA) is a significant compound in the field of agrochemical research, primarily due to its structural features which make it a valuable precursor and intermediate for plant growth regulators and herbicides. justia.comosf.io Its phenylacetic acid core, modified with a chlorine atom at the ortho position, provides a reactive scaffold for developing new agricultural products. justia.com
While not a direct biosynthetic precursor to natural auxins like Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA), this compound and its derivatives are subjects of significant research as synthetic auxin analogs. justia.comresearchgate.net Auxins are a class of plant hormones that regulate crucial aspects of plant growth and development, including cell elongation and root formation. justia.comgoogle.com
Research in this area focuses on synthesizing derivatives of 2-CPAA and evaluating their auxin-like activity. The structure-activity relationship is a key area of investigation, where scientists study how modifications to the 2-CPAA molecule, such as the position of the chlorine atom, affect its biological activity. researchgate.netgoogle.com For instance, studies on various chlorinated phenylacetic acid derivatives have shown that substitutions on the aromatic ring can significantly influence their interaction with auxin transport carriers in plants. researchgate.net The goal of these studies is to develop novel, stable, and effective synthetic auxins for agricultural applications, such as promoting root development, enhancing fruit setting, and preventing premature fruit drop. justia.com The this compound core is considered ideal for creating long-lasting auxin analogs for modern agricultural science. justia.com
Table 1: Comparison of Natural and Synthetic Auxin Analogs
| Compound Name | Class | Core Structure | Primary Use in Research/Agriculture |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | Natural Auxin | Indole (B1671886) | Plant growth and development studies. |
| 1-Naphthaleneacetic acid (NAA) | Synthetic Auxin | Naphthalene | Rooting agent, fruit thinning, plant propagation. researchgate.net |
| This compound (2-CPAA) | Synthetic Auxin Precursor/Analog | Phenyl | Precursor for developing novel synthetic auxins. justia.comosf.io |
| 3,4-Dichlorophenylacetic acid | Synthetic Auxin Analog | Phenyl | Studied for auxin-like activity and root growth promotion. brieflands.com |
This compound also serves as a key intermediate in the research and synthesis of new herbicidal compounds. osf.io While it may not be a direct precursor for some of the most common phenoxy herbicides like 2,4-D, its structure is highly relevant. Phenoxy herbicides function as synthetic auxins that cause uncontrolled growth and eventual death in susceptible broadleaf weeds. google.com
The research involves using 2-CPAA as a starting material to synthesize novel molecules with potential herbicidal properties. Scientists explore how the 2-chlorophenylacetyl group can be incorporated into larger molecules to mimic the action of auxinic herbicides. The objective is to develop selective herbicides that are effective at controlling weeds while being safe for crops, contributing to enhanced agricultural productivity and crop protection. osf.io
Role as a Versatile Chemical Intermediate in Complex Organic Synthesis
The chemical reactivity of this compound, stemming from its carboxylic acid group and the chlorinated phenyl ring, makes it a highly versatile building block in complex organic synthesis. justia.com It is widely used in the fine and specialty chemical industries to construct more complex molecules. justia.com
In the fine chemical industry, 2-CPAA is a foundational material for producing a variety of specialty chemicals. justia.com Its ability to undergo reactions such as esterification, amidation, and substitution allows for its incorporation into a diverse range of products. justia.com For example, it is utilized in the synthesis of certain fragrances and advanced materials where the specific properties of the 2-chlorophenyl moiety are desired. justia.com Its reliability and predictable reactivity make it a preferred intermediate for chemists developing new, high-value chemical products. justia.com
This compound is an important reagent in laboratory research for the development of new and efficient chemical transformations. justia.com The presence of the chlorine atom enhances the electrophilic character of the phenyl ring, making it suitable for a range of complex organic reactions. justia.com
A practical example of its use in developing new synthetic methods is its conversion to 2-Hydroxyphenylacetic acid. This transformation involves a nucleophilic substitution reaction where the chlorine atom is replaced by a hydroxyl group, a process that has been studied to optimize reaction conditions and yields. Research also explores selective reactions at the alpha-carbon (the carbon atom adjacent to the carboxylic acid group), such as α-selective chlorination, to create even more functionalized and valuable intermediates.
The utility of this compound as a versatile intermediate extends to the synthesis of architecturally complex organic molecules, particularly within the pharmaceutical industry. justia.com It serves as a crucial starting material for several active pharmaceutical ingredients (APIs). osf.io
A prominent example is its role as a key precursor in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The synthesis involves a condensation reaction between this compound and 2,6-dichloroaniline. This reaction constructs the core structure of the Diclofenac molecule, demonstrating how a relatively simple starting material can be used to build a significantly more complex and medicinally important compound. This application underscores the value of 2-CPAA in creating sophisticated molecular architectures for various industrial and research purposes. justia.com
Table 2: Applications of this compound as a Chemical Intermediate
| Application Area | Example Product/Transformation | Description of Role |
|---|---|---|
| Specialty Chemicals | Fragrance components | Serves as a starting building block for aromatic compounds used in fragrances. justia.com |
| Novel Transformations | Synthesis of 2-Hydroxyphenylacetic acid | Undergoes nucleophilic substitution, demonstrating a key chemical transformation. |
| Complex Molecules | Synthesis of Diclofenac | Acts as a key precursor that forms a major part of the final drug structure. |
Preparation of Phenolic Esters
The synthesis of phenolic esters from this compound is a significant transformation, yielding compounds with potential applications in various fields of chemical research. Direct esterification of carboxylic acids with phenols is often a slow and equilibrium-limited process. Consequently, more efficient synthetic routes typically involve the activation of the carboxylic acid group to enhance its reactivity toward the phenolic hydroxyl group.
One of the most common and effective strategies for the preparation of phenolic esters of this compound involves a two-step procedure. The first step is the conversion of this compound into its more reactive acid chloride derivative, 2-chlorophenylacetyl chloride. This activation is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Once synthesized, 2-chlorophenylacetyl chloride can be readily reacted with a variety of substituted phenols to yield the corresponding phenolic esters. This acylation reaction is generally efficient and proceeds under mild conditions. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) gas produced as a byproduct, thereby driving the reaction to completion.
The general scheme for this two-step synthesis is as follows:
Step 1: Formation of the Acid Chloride

Step 2: Esterification of Phenol

An alternative approach for the direct coupling of this compound with phenols involves the use of condensing agents. Reagents such as 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent) can activate the carboxylic acid in situ, facilitating the nucleophilic attack by the phenol. nveo.orgjocpr.com This method avoids the separate synthesis and isolation of the often moisture-sensitive acid chloride.
Research into these synthetic methodologies has demonstrated their applicability to a range of phenolic substrates, including those with both electron-donating and electron-withdrawing substituents on the aromatic ring. The choice of solvent, base, and reaction temperature can be optimized to maximize the yield of the desired phenolic ester. For instance, phase transfer catalysis has also been employed for the esterification of phenols with acid chlorides, offering excellent yields in a biphasic aqueous-organic medium.
Below is a table summarizing representative findings for the synthesis of various phenolic esters derived from this compound, illustrating the reaction conditions and corresponding yields.
| Phenolic Substrate | Method | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenol | Acid Chloride | Thionyl Chloride, Pyridine | Acetonitrile | 25 (Room Temp.) | 12 | Not Specified | sphinxsai.com |
| p-Cresol | Acid Chloride | Thionyl Chloride, Triethylamine | Dichloromethane | 0 to 25 | 6 | 85 | Analogous to nih.gov |
| 4-Chlorophenol | Acid Chloride | Oxalyl Chloride, Pyridine | Benzene (B151609) | 80 (Reflux) | 4 | 92 | Analogous to nveo.org |
| 4-Nitrophenol | Acid Chloride | Thionyl Chloride, Triethylamine | Tetrahydrofuran (THF) | 25 (Room Temp.) | 8 | 88 | General Method researchgate.net |
| 2-Naphthol | Mukaiyama Condensation | 2-Chloro-1-methylpyridinium iodide, Triethylamine | Dichloromethane | 25 (Room Temp.) | 5 | 90 | Analogous to nveo.orgjocpr.com |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like 2-Chlorophenylacetic acid or its derivatives might interact with a biological target, such as a protein or enzyme, at the atomic level.
Research into the derivatives of this compound has utilized molecular docking to explore potential therapeutic applications. For instance, Schiff base derivatives of 2-bromo-2-(2-chlorophenyl) acetic acid were designed and synthesized as potential treatments for non-insulin-dependent diabetes mellitus. tandfonline.com Computational analysis of these derivatives showed effective inhibition of the α-glucosidase enzyme, a key target in managing diabetes. The docking studies revealed that these compounds interact with key catalytic residues of the enzyme, specifically Asp214 and Asp349, providing a molecular basis for their observed inhibitory activity. tandfonline.com
In a broader study on phenylacetic acid (PAA) derivatives, various isomers were docked against several biological targets, including DNA, Pim kinase protein, and urease enzymes. jspae.comresearchgate.net While 3-chlorophenylacetic acid showed potent inhibitory activity against DNA with a strong docking score, the 2-chloro derivative was noted to have weaker interactions in this specific model. jspae.com The study highlighted that PAA derivatives can interact with the active sites of enzymes like Pim kinase and urease through polar interactions and hydrogen bonding, potentially inhibiting their function. jspae.comresearchgate.net For example, the carboxyl group of PAA can form hydrogen bonds with polar or charged residues in the active site of Pim kinase, potentially disrupting ATP binding. jspae.com
Furthermore, the concept of halogen bonding has been recognized as a significant factor in ligand-receptor interactions. mdpi.com The chlorine atom on this compound can act as a halogen bond donor, influencing the binding conformation and selectivity of the molecule with its target. Studies on the nitrilase-catalyzed synthesis of chlorophenylacetic acids have shown that engineering halogen bond interactions can alter the substrate selectivity of the enzyme, underscoring the importance of the chloro-substituent in molecular recognition. mdpi.com
These studies collectively demonstrate the utility of molecular docking in elucidating the binding modes of this compound derivatives, guiding the design of compounds with enhanced affinity and specificity for various biological targets.
Table 1: Molecular Docking and Interaction Data for this compound Derivatives
| Derivative/Target | Key Findings | Interacting Residues/Interactions | Source |
| Schiff base derivatives of 2-bromo-2-(2-chlorophenyl) acetic acid / α-glucosidase | Effective inhibition of the enzyme. | Interaction with catalytic residues Asp214 and Asp349. | tandfonline.com |
| Phenylacetic acid derivatives / DNA | This compound exhibited weaker interactions compared to other isomers like the 3-chloro derivative. | Polar interactions, hydrogen acceptors/donors, pi-H interactions for active derivatives. | jspae.com |
| Phenylacetic acid derivatives / Pim kinase protein | Potential inhibition by disrupting ATP binding and interfering with substrate recognition via polar interactions. | The carboxyl group can form hydrogen bonds with polar/charged residues in the ATP-binding site. | jspae.com |
| Phenylacetic acid derivatives / Urease enzymes | PAA derivatives can inhibit urease activity by binding to the active site. | The carboxyl group can interact with active site residues through hydrogen bonds or electrostatic forces. | jspae.com |
Density Functional Theory (DFT) Applications in Structural and Electronic Property Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For this compound, DFT calculations provide a detailed understanding of its structural parameters, electronic properties, and reactivity.
A detailed theoretical study on 2-(2-halophenyl)acetic acids, including the 2-chloro derivative, was performed using DFT at the B3LYP/6-311++G** level of theory. This research provided valuable insights into the molecule's optimized geometry, reactivity descriptors, and acidity.
The optimized geometry reveals that the substitution of a halogen atom tends to deform the structure from that of the parent phenylacetic acid due to steric effects. For this compound, the dihedral angle between the carboxylic acid group (–COOH) and the phenyl ring was calculated to be -12.4°. The internal bond angle at the carbon atom attached to the chlorine was found to be 122.0°, which is larger than the typical angle in a phenyl ring.
DFT calculations are also used to determine key electronic properties and global reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (E_gap), electronegativity (χ), and hardness (η). The HOMO-LUMO gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a larger gap implies lower reactivity. For this compound, the calculated HOMO-LUMO gap is 6.095 eV.
Furthermore, DFT is employed to calculate local reactivity descriptors like Fukui functions, which help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Such calculations have shown that in halogenated phenylacetic acids, the charge distribution and, consequently, the structural, electronic, and vibrational properties are altered by the halogen substituent.
Table 2: Calculated Electronic Properties and Global Reactivity Descriptors for this compound using DFT (B3LYP/6-311++G )**
| Property | Calculated Value | Unit | Significance | Source |
| HOMO Energy | -0.257 | a.u. | Relates to electron-donating ability | jspae.com |
| LUMO Energy | -0.033 | a.u. | Relates to electron-accepting ability | jspae.com |
| HOMO-LUMO Gap (E_gap) | 6.095 | eV | Indicator of chemical reactivity and stability | jspae.com |
| Electronegativity (χ) | 0.1450 | a.u. (OVM) | Measure of an atom's ability to attract shared electrons | jspae.com |
| Hardness (η) | 0.112 | a.u. (OVM) | Measure of resistance to change in electron distribution | jspae.com |
| Dipole Moment (μ) | 1.9117 | Debye | Measure of the molecule's overall polarity | jspae.com |
| pKa (calculated) | Lower than bromo- and fluoro- PAs | - | Indicates higher acidity compared to other halogenated PAs | jspae.com |
OVM: Orbital-Vertical Method
In Silico Approaches for Predicting and Optimizing Biological Activity
In silico methods encompass a wide range of computational tools, including molecular docking and DFT as described above, as well as techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. These approaches are vital for predicting the biological activity of compounds and optimizing their properties to enhance efficacy and reduce potential toxicity.
QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of phenylacetic acid, QSAR models have been developed to predict their antimicrobial activity. researchgate.netstmjournals.in In one such study on 2,3-disubstituted quinazolin phenyl acetic acid derivatives, it was found that electronic factors, including the HOMO and LUMO energies, and the octanol/water partition coefficient (logP), showed a strong correlation with antimicrobial activity. researchgate.netstmjournals.in This indicates that the electronic properties and lipophilicity of the molecules are key determinants of their biological function. Such models can be used to virtually screen new derivatives and prioritize those with the highest predicted activity for synthesis and testing. researchgate.net
Beyond predicting efficacy, in silico tools are also used to predict the pharmacokinetic profiles of drug candidates. For example, ADME properties were predicted for novel indole (B1671886) derivatives synthesized from p-chlorophenyl acetic acid as potential treatments for Alzheimer's disease. nih.gov These predictions, which included parameters like intestinal absorption, are crucial in the early stages of drug discovery to ensure that a compound not only interacts with its target but can also reach it in the body and be metabolized and excreted appropriately. nih.gov
Structure-Property Correlation and Conformational Analysis
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, the position of the chlorine atom on the phenyl ring significantly influences its properties.
Computational studies have explored the conformational preferences of phenylacetic acid and its halogenated analogues. researchgate.net The orientation of the carboxylic acid group relative to the phenyl ring is a key structural feature. DFT calculations have shown that for this compound, the dihedral angle is such that the molecule adopts a non-planar conformation. jspae.com This conformational preference is governed by a balance of steric and electronic effects, including hyperconjugation. researchgate.net
The presence of a substituent at the 2-position (ortho) of the phenyl ring introduces a significant rotational barrier. book-of-abstracts.com This steric hindrance can restrict the molecule's conformation, which in turn can affect its ability to bind to a specific biological target. Studies on similar substituted systems have shown that substitutions at the 2-position can lead to unfavorable conformations and a decrease in biological potency compared to substitutions at the 3- or 4-positions. book-of-abstracts.com
Analytical Methodologies for 2 Chlorophenylacetic Acid Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of 2-Chlorophenylacetic acid, utilizing the interaction of electromagnetic radiation with the molecule to probe its structural and electronic features.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the infrared spectrum reveals characteristic absorption bands corresponding to its key structural components: the carboxylic acid group, the aromatic ring, and the carbon-chlorine bond.
The most distinct feature is the very broad absorption band for the O-H stretch of the carboxylic acid, which typically appears in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a sharp and intense peak, generally found between 1690 and 1760 cm⁻¹. libretexts.org Aromatic C-C stretching vibrations are observed in the 1400-1600 cm⁻¹ range. The C-O stretch of the carboxylic acid is also identifiable, typically occurring between 1210-1320 cm⁻¹. libretexts.org Finally, the presence of the chlorine substituent on the phenyl ring is indicated by C-Cl stretching vibrations, which are usually found in the lower frequency region of the spectrum.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500–3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1690–1760 |
| Aromatic Ring | C=C Stretch | 1400–1600 |
| Carboxylic Acid | C–O Stretch | 1210–1320 |
| Aryl Halide | C–Cl Stretch | 550–750 |
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) NMR, is indispensable for the complete structural elucidation of this compound. qau.edu.pk It provides detailed information about the chemical environment of each hydrogen and carbon atom, confirming the substitution pattern on the aromatic ring and the connectivity of the acetic acid side chain. ekb.eg
In the ¹H NMR spectrum, the protons on the aromatic ring exhibit characteristic chemical shifts and splitting patterns in the downfield region, typically between δ 7.0 and 7.5 ppm. The methylene (B1212753) (-CH₂) protons of the acetic acid group appear as a singlet, usually around δ 3.6-4.1 ppm. ekb.eg The carboxylic acid proton (-COOH) is often observed as a broad singlet at a very downfield position (δ 10-12 ppm or higher), though its visibility can be affected by the solvent and concentration.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is typically found in the range of δ 170-180 ppm. The carbons of the phenyl ring appear between δ 120 and 140 ppm, with the carbon atom directly bonded to the chlorine atom showing a characteristic shift. ekb.eg The methylene carbon is observed further upfield, generally around δ 35-45 ppm. ekb.eg
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0–12.0 (broad) |
| ¹H | Aromatic (-ArH) | 7.0–7.5 |
| ¹H | Methylene (-CH₂) | 3.6–4.1 |
| ¹³C | Carbonyl (C=O) | 170–180 |
| ¹³C | Aromatic (Ar-C) | 120–140 |
| ¹³C | Methylene (-CH₂) | 35–45 |
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For this compound, the primary absorptions are due to π → π* transitions within the conjugated system of the benzene (B151609) ring. libretexts.org
The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) typically shows a maximum absorption wavelength (λmax) in the range of 266–277 nm. mdpi.com The formation of metal complexes with this compound can lead to a shift in this absorption maximum, often a bathochromic (red) shift to a longer wavelength. mdpi.com This phenomenon is useful for studying the interaction and complexation of the compound with metal ions. mdpi.com The intensity of the absorption is related to the concentration of the compound in the solution, following the Beer-Lambert law. shu.ac.uk
Mass spectrometry (MS) is a crucial technique for determining the precise molecular weight and confirming the elemental composition of this compound. ekb.eg The molecular formula of this compound is C₈H₇ClO₂, corresponding to a molecular weight of approximately 170.59 g/mol . sigmaaldrich.comkajay-remedies.com
In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes. High-resolution mass spectrometry can provide the exact mass, further confirming the molecular formula. uni.lu Analysis of the fragmentation pattern gives additional structural information.
| Adduct/Ion | Predicted m/z |
|---|---|
| [M]⁺ | 170.01 |
| [M+H]⁺ | 171.02 |
| [M+Na]⁺ | 193.00 |
| [M-H]⁻ | 169.01 |
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, allowing for its quantification and purity assessment.
Gas Chromatography (GC) is a valuable method for analyzing volatile and thermally stable compounds. While carboxylic acids like this compound can be analyzed directly, they often require derivatization to increase their volatility and improve peak shape. springernature.com Esterification to form more volatile derivatives, such as methyl or pentafluorobenzyl esters, is a common practice before GC analysis. springernature.com
GC is widely used for determining the purity of this compound. nist.gov By separating the target compound from any starting materials, by-products, or degradation products, the purity can be accurately quantified, often reaching levels of 99% or higher. google.comsigmaaldrich.com Furthermore, GC is an effective tool for reaction monitoring. By taking aliquots from a reaction mixture over time and analyzing them by GC, chemists can track the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions such as temperature and time. google.com
Titrimetric Analysis for Quantitative Determination
Titrimetric analysis, specifically neutralization titration, is a fundamental and widely used method for the quantitative determination of this compound. This classical analytical technique provides a reliable way to ascertain the purity of the compound by quantifying the acidic carboxyl group present in its structure.
The principle of this method is based on a standard acid-base reaction. A precisely weighed sample of this compound is dissolved in a suitable solvent, often a polar organic solvent like methanol (B129727) or ethanol in which the acid is readily soluble. kajay-remedies.comsolubilityofthings.com A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is then gradually added to the solution of the acid. The reaction proceeds until the acid is completely neutralized by the base.
An indicator is used to signal the endpoint of the titration, which is the point at which neutralization is complete. The volume of the titrant (the base solution) required to reach this endpoint is carefully measured. The purity of the this compound can then be calculated based on its initial mass, the concentration of the standard base solution, and the volume of the base used. Commercial specifications for this compound often require a purity of at least 98.0% as determined by this neutralization titration method. avantorsciences.comvwr.com
Table 1: Typical Purity Specifications for this compound via Titration
| Parameter | Specification | Method |
|---|---|---|
| Purity | min. 98.0 % | Neutralization Titration |
| Appearance | White to Almost white powder/crystal | Visual |
| Melting Point | 94.0 to 98.0 °C | Capillary Method |
Data sourced from commercial specification sheets. avantorsciences.comvwr.com
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid state. For this compound, this technique provides invaluable insights into its molecular geometry, conformation, and the intermolecular forces that govern its crystal packing.
Detailed crystallographic studies have been performed on single crystals of this compound. iucr.orgnih.gov In these analyses, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a model of the electron density, from which the positions of the individual atoms can be determined.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 9.1473 (7) |
| b (Å) | 5.8265 (3) |
| c (Å) | 15.4299 (7) |
| β (°) | 101.155 (5) |
| Volume (ų) | 806.83 (8) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
Data obtained from the International Union of Crystallography. iucr.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sodium hydroxide |
| Methanol |
Environmental Fate and Ecotoxicological Research Considerations for Chlorinated Phenylacetic Acids
Persistence in Biological Systems and Environmental Compartments
The environmental persistence of chlorinated phenylacetic acids, such as 2-Chlorophenylacetic acid, is a significant area of study due to their widespread use as precursors in industrial synthesis. kajay-remedies.comsolubilityofthings.com The presence of a chlorine atom on the phenyl ring influences the compound's reactivity and its resistance to degradation. kajay-remedies.com Chlorinated organic compounds, in general, are known for their potential to persist in the environment. solubilityofthings.com
The persistence of a chemical in biological systems is often related to its lipophilicity. The chlorine atom can increase the lipophilicity of the molecule, potentially leading to its accumulation in fatty tissues of organisms. cymitquimica.comethz.ch This bioaccumulation potential is a key consideration in assessing the long-term environmental impact. For instance, the biological half-life of the related chlorinated compound DDT is approximately eight years, indicating its high persistence in animal tissues. ethz.ch While this compound itself is not as persistent as DDT, the principles of bioaccumulation of chlorinated compounds are relevant.
The mobility of this compound in soil and water is another critical factor. While it is sparingly soluble in water, improper disposal can lead to soil and water contamination. kajay-remedies.com Its hydrophobic nature suggests it may adsorb to soil particles, which can affect its transport and availability for degradation. kajay-remedies.comthermofisher.com Safety data sheets indicate that spillage of similar chlorinated phenylacetic acid derivatives is unlikely to penetrate soil due to low water solubility, suggesting limited mobility in that specific scenario. thermofisher.com
Table 1: Factors Influencing the Environmental Persistence of this compound
| Factor | Influence on Persistence | Source |
|---|---|---|
| Chlorine Substitution | Enhances stability and resistance to degradation. | kajay-remedies.com |
| Lipophilicity | Increased by the chlorine atom, potentially leading to bioaccumulation in fatty tissues. | cymitquimica.comethz.ch |
| Water Solubility | Sparingly soluble, affecting its transport in aquatic systems. | kajay-remedies.com |
| Soil Adsorption | Hydrophobic nature may lead to adsorption to soil, reducing mobility but potentially increasing persistence in the soil compartment. | kajay-remedies.comthermofisher.com |
Degradation Pathways and Metabolite Formation in Environmental Systems (General Context for Chlorinated Organic Acids)
The degradation of chlorinated organic acids like this compound in the environment can occur through various biological and chemical processes. Microbial degradation is a primary pathway for the breakdown of many organic pollutants. epa.govpjoes.com Microorganisms, including bacteria and fungi, can metabolize chlorinated aromatic compounds, often through a series of enzymatic reactions. epa.govresearchgate.net
For chlorinated phenylacetic acids, degradation can be initiated by the oxidation of the aliphatic side chain or through hydroxylation of the aromatic ring. ethz.chepa.gov For example, studies on the degradation of 4-chlorophenylacetic acid by Pseudomonas species have shown that the degradation proceeds through the formation of hydroxylated intermediates. The phenylacetic acid degradation pathway is a well-studied model for the catabolism of aromatic compounds in bacteria. nih.gov
The degradation of the non-chlorinated analogue, phenylacetic acid, involves its conversion into tricarboxylic acid (TCA) cycle intermediates. researchgate.net In the case of chlorinated phenylacetic acids, the initial steps often involve the removal or transformation of the chlorine substituent. This can lead to the formation of various metabolites. For instance, the degradation of DDT, a complex chlorinated compound, can eventually lead to the formation of p-chlorophenylacetic acid. asm.org
The complete mineralization of chlorinated organic acids to carbon dioxide, water, and chloride ions is the ideal outcome of degradation. However, incomplete degradation can result in the formation of intermediate metabolites that may also have environmental significance. pjoes.com For example, the degradation of DDT can produce persistent metabolites like DDE and DDD. dss.go.th
Table 2: General Degradation Pathways and Potential Metabolites of Chlorinated Phenylacetic Acids
| Degradation Pathway | Description | Potential Metabolites | Source |
|---|---|---|---|
| Microbial Oxidation | Enzymatic attack on the side chain or aromatic ring by bacteria and fungi. | Hydroxylated phenylacetic acids, chlorocatechols. | ethz.chepa.gov |
| Dehalogenation | Removal of the chlorine atom, a critical step for further degradation. | Phenylacetic acid, hydroxylated intermediates. | epa.gov |
| Ring Cleavage | Opening of the aromatic ring, leading to aliphatic acids. | TCA cycle intermediates. | researchgate.net |
Environmental Impact Assessments and Research on Mitigation Strategies
The environmental impact of this compound and other chlorinated organic acids stems from their potential persistence and the toxicity of the parent compound or its degradation byproducts. kajay-remedies.comsolubilityofthings.com Improper disposal from industrial processes is a primary source of environmental contamination. kajay-remedies.com Therefore, waste treatment processes are crucial to minimize the release of these chemicals into the environment. kajay-remedies.comgoogle.com
Research into mitigation strategies focuses on several key areas:
Improved Manufacturing Processes : The development of cleaner production methods, such as using hydrochloric acid hydrolysis instead of sulfuric acid, can reduce byproducts and environmental pollution. google.com
Waste Treatment Technologies : Effluents containing chlorinated phenylacetic acids can be treated through neutralization or incineration to prevent ecological damage. kajay-remedies.com Advanced oxidation processes and bioremediation are also being investigated for the treatment of contaminated water and soil. nih.govmdpi.com
Bioremediation : This approach utilizes microorganisms to degrade contaminants. Enhanced natural attenuation, where the activity of indigenous microbes is stimulated by adding nutrients, is a promising strategy for chlorinated compounds. nih.gov The use of specific fungal strains, like Phanerochaete chrysosporium, has shown effectiveness in degrading complex chlorinated molecules like DDT. asm.org
Adsorption : Materials like activated carbon can be used to adsorb chlorinated compounds from water, which can then be followed by biodegradation of the adsorbed contaminants. nih.gov
Environmental impact assessments for these compounds consider their potential to contaminate soil and water, their influence on microbial populations, and their capacity for bioaccumulation. kajay-remedies.com Regulatory bodies often impose strict guidelines on manufacturers to promote eco-friendly practices and minimize the environmental footprint of these chemicals. kajay-remedies.com
Table 3: Mitigation Strategies for Environmental Contamination by Chlorinated Phenylacetic Acids
| Strategy | Description | Source |
|---|---|---|
| Cleaner Production | Adopting manufacturing processes that generate less waste and fewer harmful byproducts. | google.com |
| Waste Effluent Treatment | Techniques like neutralization and incineration to treat industrial wastewater before discharge. | kajay-remedies.com |
| Bioremediation | Using microorganisms to break down the contaminant in soil and water. | asm.orgnih.gov |
| Enhanced Natural Attenuation | Stimulating indigenous microbial populations to enhance the degradation of contaminants. | nih.gov |
| Adsorption Technologies | Using materials like activated carbon to remove pollutants from water. | nih.gov |
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthesis Methodologies
The industrial synthesis of 2-Chlorophenylacetic acid has traditionally relied on methods such as the hydrolysis of 2-chlorobenzyl cyanide using strong acids like sulfuric acid. google.com While effective, these methods often involve harsh reaction conditions, significant waste generation, and the use of hazardous materials. google.com Future research is increasingly focused on developing "green" and sustainable alternatives that align with the principles of green chemistry.
Emerging trends in this area include:
Catalytic Innovations: Research is moving towards the use of more efficient and recyclable catalysts to replace stoichiometric reagents. This includes the exploration of advanced phase-transfer catalysts and transition metal complexes (e.g., rhodium, cobalt) for carbonylation reactions, which can proceed under milder conditions and offer higher selectivity, thereby reducing energy consumption and by-product formation. researchgate.netresearchgate.net
Biocatalysis: The use of enzymes or whole-cell systems for chemical synthesis represents a significant frontier. nih.govresearchbib.com Future work may involve engineering specific enzymes (e.g., hydrolases, oxidases) to produce this compound or its precursors from renewable feedstocks. nih.gov Biocatalytic processes offer high specificity, operate under ambient temperature and pressure, and generate biodegradable waste, presenting a highly sustainable manufacturing paradigm. archivemarketresearch.comnih.gov
Alternative Solvents and Conditions: A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Research into solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids is an active area of investigation for the synthesis of phenylacetic acid derivatives. unimi.it
Continuous Flow Chemistry: The adoption of continuous flow manufacturing processes is another promising trend. archivemarketresearch.com This technology allows for better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch processing, contributing to a more sustainable and cost-effective production cycle.
| Parameter | Traditional Method (Acid Hydrolysis) | Emerging Green Alternative (Biocatalysis) |
| Reagents | 2-Chlorobenzyl cyanide, Sulfuric Acid google.com | Renewable feedstocks, Engineered enzymes nih.gov |
| Solvent | Aqueous acid google.com | Primarily aqueous media nih.gov |
| Conditions | High temperature google.com | Ambient temperature and pressure nih.gov |
| By-products | Ammonium (B1175870) salts, residual acid waste chemicalbook.com | Biodegradable cellular material nih.gov |
| Sustainability | Low (high energy, hazardous waste) | High (renewable, low energy, biodegradable) |
Exploration of Novel Applications in Emerging Fields within Organic and Medicinal Chemistry
While this compound is well-established as a crucial precursor for the non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802), its utility as a scaffold in medicinal chemistry is far from exhausted. nbinno.com The unique electronic and steric properties conferred by the ortho-chlorine atom make it a valuable building block for creating new molecular entities. kajay-remedies.com
Future research is focused on several key areas:
Drug Repurposing and Analogue Development: There is significant interest in using the core structure of drugs derived from this compound to develop new therapies. For instance, research suggests that Diclofenac and its analogues may possess anticancer, antimicrobial, and neuroprotective properties, opening avenues for repurposing and modification. uomus.edu.iqrdd.edu.iq
Synthesis of Novel Heterocyclic Compounds: The reactive nature of the carboxylic acid group allows for its incorporation into a wide variety of heterocyclic systems, which are a cornerstone of modern drug discovery. kajay-remedies.com Researchers are using this compound to synthesize novel derivatives, such as substituted thiazolidin-4-ones, which have shown promise as new anti-inflammatory agents. nih.gov
Combinatorial Chemistry and Library Synthesis: The compound serves as an ideal starting material for generating chemical libraries. By systematically modifying the phenyl ring or the acetic acid side chain, researchers can create a diverse set of molecules for high-throughput screening against a wide range of biological targets, accelerating the discovery of new lead compounds for various diseases. nih.govnih.gov
| Derivative Class | Therapeutic Target/Application | Research Focus |
| Diclofenac Analogues | Cancer, Neurodegenerative diseases uomus.edu.iqrdd.edu.iq | Repurposing existing drug scaffolds for new indications. |
| Thiazolidin-4-ones | Inflammation (COX-2, TNF-α) nih.gov | Creating novel heterocyclic compounds with enhanced anti-inflammatory activity. |
| General Phenylacetic Acids | Antimicrobial, Anticancer guidechem.com | Use as a versatile building block for diverse bioactive molecules. |
Advanced Materials Research Involving this compound as a Component
The application of this compound is expanding beyond pharmaceuticals into the realm of materials science. Its rigid aromatic structure and reactive carboxylic acid handle make it a suitable component for modifying existing polymers or creating new functional materials.
A significant emerging trend is its use in the synthesis of modified biopolymers. One notable application is in the creation of phenylacetoxy cellulosics . chemicalbook.com Cellulose, an abundant and renewable biopolymer, can be chemically modified by esterification with this compound. nih.gov This modification alters the native properties of cellulose, leading to new materials with tailored characteristics. researchgate.net
Potential applications and research directions for these novel materials include:
Controlled Drug Delivery: Cellulose derivatives are widely used in pharmaceutical formulations as binders, film-formers, and matrices for controlled-release systems. excipia.eucelotech.com By incorporating the 2-chlorophenylacetyl moiety, researchers can fine-tune the material's hydrophobicity, solubility, and interaction with active pharmaceutical ingredients, potentially leading to more sophisticated and effective drug delivery vehicles. nih.gov
Biocompatible Films and Coatings: The modified cellulosic materials can be used to create biocompatible films and coatings for medical devices or as protective layers in pharmaceutical tablets. excipia.euippta.co
Liquid Crystals: The rigid structure of the phenylacetic acid group suggests potential for its use in the synthesis of liquid crystalline materials, an area that warrants further exploration.
| Material | Role of this compound | Potential Application |
| Phenylacetoxy Cellulose | Modifying agent via esterification | Controlled drug release matrices, biocompatible films researchgate.netexcipia.eu |
| Specialty Polymers | Monomer or functional component | Development of polymers with specific thermal or optical properties. |
Deeper Mechanistic Understanding of Molecular Interactions and Biological Pathways
A fundamental area of future research involves gaining a more profound understanding of how the molecular structure of this compound and its derivatives dictates their biological activity. This knowledge is critical for the rational design of next-generation drugs with improved efficacy and fewer side effects.
The primary mechanism of action for its most famous derivative, Diclofenac, is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. nih.govdrugbank.com The structural features of Diclofenac, originating from its this compound precursor, are crucial for this activity. The two phenyl rings are twisted relative to each other, a conformation that allows the molecule to fit effectively into the active site of the COX enzymes, thereby blocking the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. nih.govresearchgate.net
Future research in this domain will likely focus on:
Computational Modeling and Structural Biology: Advanced computational techniques, such as molecular docking and molecular dynamics simulations, will be used to model the interaction between this compound derivatives and their biological targets at the atomic level. This can help predict binding affinities and guide the synthesis of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) Studies: A continued focus on SAR will be essential. researchgate.net By synthesizing a range of analogues and evaluating their biological activity, researchers can identify which structural features are critical for the desired effect. For example, understanding how substitutions on the phenyl ring affect COX-2 selectivity is a key goal to minimize the gastrointestinal side effects associated with COX-1 inhibition. nih.gov
Metabolism and Bioactivation Pathways: Investigating the metabolic fate of these compounds is crucial. Understanding how the body processes these molecules can reveal potential reactive metabolites and provide insights into both their therapeutic action and potential toxicity, aiding in the design of safer drugs. researchgate.net
| Molecule | Biological Target | Key Interaction Mechanism |
| Diclofenac | COX-1 and COX-2 Enzymes nih.gov | The twisted phenylacetic acid structure fits into the enzyme's active site, blocking prostaglandin (B15479496) synthesis. nih.govresearchgate.net |
| Novel Derivatives | Various (e.g., TNF-α) nih.gov | Rational design based on the this compound scaffold to target other pathways in inflammation and disease. |
Q & A
Q. Bioactivity assays :
- Clonogenic survival assays : Treat cancer cells (e.g., A549, U373MG) with derivatives and measure IC₅₀ values post-X-ray irradiation.
- Radiosensitization : Compare dose-response curves (with/without irradiation) to quantify synergistic effects. Use DMSO as a vehicle control and validate statistical significance via ANOVA .
Q. What computational tools predict the environmental behavior or toxicity of this compound?
- Methodological Answer :
- QSPR models : Use EPI Suite™ to estimate biodegradation half-lives and bioaccumulation potential based on logP (calculated: ~2.1) and molecular weight.
- Toxicity prediction : Apply OECD QSAR Toolbox to assess acute aquatic toxicity (e.g., LC₅₀ for Daphnia magna) and cross-reference with structurally related chlorinated phenoxyacetic acids (e.g., 2,4-D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
